molecular formula C28H42O2 B1200428 3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol CAS No. 6390-69-8

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

Cat. No. B1200428
Key on ui cas rn: 6390-69-8
M. Wt: 410.6 g/mol
InChI Key: GDGDLBOVIAWEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05767327

Procedure details

A mixture of 24 g (0.1 mol) of 3,3',5,5'-tetramethyldipheno-4,4'-quinone obtained in Example 2 and 52 g (0.25 mol) of 2,4-di-t-butylphenol was boiled in 150 ml of water for 4 hours. The reaction mixture was filtered and dried. Formation of 2,2',6,6'-tetramethyl-4,4'-biphenol and 4,4',6,6'-tetra-t-butyl-2,2'-biphenol was confirmed by GPC and liquid chromatography. 20 g of pure 4,4',6,6'-tetra-t-butyl-2,2'-biphenol were isolated by extraction of hot isooctane and washing by methanol.
[Compound]
Name
3,3',5,5'-tetramethyldipheno-4,4'-quinone
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1[OH:15])([CH3:4])([CH3:3])[CH3:2]>O>[C:11]([C:9]1[CH:8]=[C:7]([C:7]2[C:6]([OH:15])=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=[C:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[CH:8]=2)[C:6]([OH:15])=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=1)([CH3:14])([CH3:13])[CH3:12]

Inputs

Step One
Name
3,3',5,5'-tetramethyldipheno-4,4'-quinone
Quantity
24 g
Type
reactant
Smiles
Name
Quantity
52 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=C(C1)C(C)(C)C)O)C=1C(=C(C=C(C1)C(C)(C)C)C(C)(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.